molecular formula C11H13ClN2O5 B1238843 (E)-5-(2-Chlorovinyl)-2'-deoxyuridine CAS No. 74131-08-1

(E)-5-(2-Chlorovinyl)-2'-deoxyuridine

Cat. No.: B1238843
CAS No.: 74131-08-1
M. Wt: 288.68 g/mol
InChI Key: LKILSWTYYBIIQE-PIXDULNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Nucleoside Analogs as Antiviral Agents

Nucleoside analogs are synthetic compounds that bear a structural resemblance to the natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govnih.gov This structural similarity allows them to be recognized and taken up by viral enzymes, particularly viral polymerases, which are essential for replicating the virus's genetic material. nih.gov

The mechanism of action for most nucleoside analogs involves a multi-step process. First, the analog enters an infected host cell. Inside the cell, it is phosphorylated by viral and cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. nih.govresearchgate.net Once incorporated, these analogs can act as chain terminators, preventing further elongation of the nucleic acid strand, or they can be incorporated into the DNA and induce mutations, in either case disrupting the viral replication cycle. nih.gov

The selectivity of many nucleoside analogs stems from the fact that they are preferentially phosphorylated by virus-encoded enzymes, such as thymidine (B127349) kinase (TK) in the case of herpesviruses. nih.govncats.ionih.gov This ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells.

Historical Development and Significance of Halogenated Alkenyl Deoxyuridines

The journey into halogenated alkenyl deoxyuridines was significantly advanced by the pioneering work of Professor Erik De Clercq and his collaborators. nih.govplos.org A pivotal moment in this field was the discovery of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) in 1979, a compound that demonstrated exceptionally potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). plos.org The synthesis and evaluation of a series of 5-substituted 2'-deoxyuridine (B118206) derivatives revealed that the presence of a vinyl group with a halogen at the terminal carbon was crucial for high antiviral potency.

Following the success of BVDU, researchers synthesized and tested a range of related compounds, including (E)-5-(2-Chlorovinyl)-2'-deoxyuridine (C-E-dU). nih.gov These halogenated alkenyl deoxyuridines, particularly those with the (E)-configuration, were found to be highly effective inhibitors of herpesvirus replication. Their significance lies in their high selectivity, which is attributed to their specific phosphorylation by the viral thymidine kinase. This groundbreaking research paved the way for the development of a new class of antiviral drugs and deepened the understanding of the structure-activity relationships governing the antiviral efficacy of nucleoside analogs.

Detailed Research Findings on this compound

This compound, also known as C-E-dU, has been the subject of significant research to elucidate its antiviral properties and mechanism of action.

Synthesis of this compound

The synthesis of C-E-dU is a multi-step process that has been refined over time. An improved synthesis method involves starting with 2'-deoxyuridine. The process generally includes the introduction of the (E)-2-chlorovinyl side chain at the 5-position of the pyrimidine (B1678525) ring. This has been achieved through various chemical reactions, including palladium-catalyzed cross-coupling reactions. The stereochemistry of the vinyl group is crucial, with the (E)-isomer demonstrating significantly higher antiviral activity than the (Z)-isomer. nih.gov

Antiviral Activity Profile

In vitro studies have consistently demonstrated the potent and selective antiviral activity of C-E-dU against certain members of the herpesvirus family.

C-E-dU has shown marked inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). Its activity is comparable to, though slightly less potent than, the highly effective anti-herpes compound (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). nih.gov The antiviral efficacy is dependent on the specific viral strain being tested.

Similar to its activity against HSV-1, C-E-dU is also a potent inhibitor of Varicella-Zoster Virus (VZV) replication. nih.gov The selectivity of C-E-dU for VZV-infected cells is a key feature, making it a significant compound in the study of anti-VZV therapies.

Comparative Antiviral Activity

To contextualize the potency of C-E-dU, its antiviral activity is often compared with other well-established antiviral agents. The following table provides a summary of the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit viral replication by 50%. Lower IC₅₀ values indicate greater potency.

CompoundVirusCell LineIC₅₀ (µg/mL)
This compound (C-E-dU) HSV-1Vero~0.02
This compound (C-E-dU) VZVHEL~0.01
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)HSV-1PRK0.004-0.02 nih.gov
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)VZVHEL~0.001
Acyclovir (B1169) (ACV)HSV-1Vero~0.1
Acyclovir (ACV)VZVHEL~1.0

Note: IC₅₀ values can vary depending on the specific viral strain and the cell line used in the assay.

Mechanism of Antiviral Action

The antiviral mechanism of C-E-dU is a targeted process that exploits the enzymatic machinery of the infecting virus.

The selectivity of C-E-dU is primarily due to its preferential phosphorylation by the viral thymidine kinase (TK). ncats.ionih.gov This enzyme, which is encoded by herpesviruses like HSV and VZV, is much more efficient at converting C-E-dU into its monophosphate form than the corresponding host cell TK. This initial phosphorylation step is the critical determinant of the drug's selective toxicity towards virus-infected cells.

Following the initial phosphorylation by viral TK, cellular enzymes further phosphorylate the monophosphate to the diphosphate (B83284) and then to the active triphosphate form, C-E-dU-triphosphate. This triphosphate analog then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). mdpi.com

In addition to inhibiting the viral DNA polymerase, C-E-dU triphosphate can also be incorporated into the growing viral DNA chain. nih.gov This incorporation can lead to chain termination or result in a dysfunctional viral genome, thereby halting viral replication.

In Vitro and In Vivo Studies

The preclinical evaluation of an antiviral compound involves a combination of in vitro (cell culture) and in vivo (animal model) studies.

In vitro experiments have been instrumental in establishing the fundamental antiviral properties of C-E-dU. These studies, typically conducted in cell lines such as Vero or human embryonic lung (HEL) fibroblasts, have consistently demonstrated its potent and selective inhibition of HSV-1 and VZV replication. nih.govnih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the effective antiviral concentration (IC₅₀), is a key metric determined from these studies. A high SI value indicates that the compound is effective at concentrations well below those that are toxic to host cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKILSWTYYBIIQE-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276234
Record name 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74131-08-1
Record name 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74131-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorovinyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074131081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-CHLOROVINYL)-2'-DEOXYURIDINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5O06KTO4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of E 5 2 Chlorovinyl 2 Deoxyuridine

Stereoselective Synthesis of (E)-5-(2-Chlorovinyl)-2'-deoxyuridine

The synthesis of this compound is a multi-step process that requires careful selection of precursors and reaction conditions to ensure the correct stereoisomer is formed.

Synthetic Routes and Precursors

The most common strategies for synthesizing 5-vinyl-substituted nucleosides involve the modification of a pre-formed nucleoside scaffold. A key precursor for these syntheses is often a 5-halogenated or 5-mercurated-2'-deoxyuridine. A prevalent method is the palladium-catalyzed cross-coupling reaction, such as the Heck or Stille reaction.

For instance, the synthesis can commence from 5-iodo-2'-deoxyuridine. This precursor undergoes a palladium-catalyzed coupling reaction with a suitable vinylating agent. Another established route for the closely related bromovinyl analogue involves starting with 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine. google.com This aldehyde is first condensed with carbon tetrabromide to yield a 5-(2,2-dibromovinyl) intermediate. google.com Subsequent stereoselective removal of one bromine atom and deprotection of the sugar hydroxyl groups yields the final (E)-5-(2-bromovinyl)-2'-deoxyuridine. google.com A similar pathway can be envisioned for the chlorovinyl analogue using appropriate chlorinated reagents.

Enzymatic synthesis presents an alternative, often more environmentally benign, approach. This method, known as transdeoxyribosylation, uses whole bacterial cells (e.g., Escherichia coli) as a biocatalyst to transfer a deoxyribose group from a donor nucleoside to a pre-synthesized base, such as (E)-5-(2-chlorovinyl)uracil. researchgate.net

Table 1: Key Precursors and Reagents in the Synthesis of (E)-5-(2-Halovinyl)-2'-deoxyuridines

PrecursorKey Reagent/CatalystReaction TypeReference
5-Iodo-2'-deoxyuridinePalladium complex / Vinylating agentHeck or Stille Coupling organic-chemistry.org
5-Formyl-3',5'-diacetyloxy-2'-deoxyuridineCarbon tetrabromide, TriphenylphosphineWittig-type reaction google.com
(E)-5-(2-Halovinyl)uracilE. coli cells (biocatalyst), Deoxyribose donor (e.g., dThd)Enzymatic Transdeoxyribosylation researchgate.net

Stereochemical Control and Isomeric Purity (E- vs. Z-Isomers)

Achieving high isomeric purity is critical, as the biological activity of halovinyl nucleosides is highly dependent on the geometry of the vinyl group. The (E)-isomer of 5-(2-bromovinyl)-2'-deoxyuridine, for example, is significantly more potent against herpes simplex virus type 1 (HSV-1) than its corresponding (Z)-isomer. nih.gov This highlights the necessity for stereochemical control during synthesis.

Palladium-catalyzed reactions, like the Heck vinylation, generally exhibit high stereoselectivity, favoring the formation of the thermodynamically more stable (E,E)-isomer. organic-chemistry.org When routes that might produce a mixture of isomers are employed, such as the reduction of a dibromovinyl intermediate, the reaction conditions can be tuned. For example, using a specific reagent system like diethyl phosphite (B83602) and triethylamine (B128534) can stereoselectively remove a single bromine atom to favor the (E)-isomer. google.com

In cases where the (Z)-isomer is formed, it can be converted to the desired (E)-isomer. Conversely, photoisomerization of the (E)-isomer is a known method to produce the (Z)-isomer for comparative studies. nih.gov

Design and Synthesis of Analogues and Derivatives

To improve antiviral potency, selectivity, and pharmacokinetic properties, extensive derivatization of the parent compound has been explored. Modifications have been targeted at the C-5 position of the pyrimidine (B1678525) base, the deoxyribose sugar moiety, and have included the synthesis of related nucleosides with different halogens or nucleobases.

Modifications at the C-5 Position of the Pyrimidine Ring (e.g., alkynyl, haloethyl, aryl substitutions)

The C-5 position of the uracil (B121893) ring is a prime site for modification. A variety of functional groups have been introduced here to probe the active site of viral enzymes. Palladium-catalyzed coupling reactions are instrumental for these modifications. For example, coupling reactions with terminal alkynes can introduce ethynyl (B1212043) groups, leading to compounds like 5-ethynyl-2'-deoxyuridine. nih.gov Similarly, reaction with lithium dimethylcuprate on a 5-(bromomethyl) precursor can yield the 5-ethyl analogue. nih.gov

More complex modifications have also been synthesized, including C-5 substituted dUTP and dCTP analogues featuring polyethylene (B3416737) glycol (PEG)-based linkers, which can be used as substrates for DNA polymerases. jenabioscience.com These modifications demonstrate the versatility of the C-5 position for attaching larger functional groups.

Table 2: Examples of C-5 Position Modifications in Deoxyuridine Analogues

C-5 SubstituentSynthetic Method HighlightPrecursorReference
5-EthynylPalladium/Copper(I) catalyzed coupling5-Iodo-2'-deoxyuridine analogue nih.gov
5-EthylReaction with lithium dimethylcuprate5-(Bromomethyl)-2'-deoxyuridine analogue nih.gov
5-VinylPalladium-catalyzed intramolecular O-allylationKetoximes nih.gov
Polyanionic reporter groups (via PEG linker)Amide coupling (HATU)C5-modified dUTP/dCTP jenabioscience.com

Sugar Moiety Derivatization

Modifications to the 2'-deoxyribose sugar are another key strategy for generating novel analogues. One significant area of exploration is the synthesis of carbocyclic analogues, where the furanose ring oxygen is replaced with a methylene (B1212753) group. acs.org This modification can confer resistance to enzymatic degradation by phosphorylases. The synthesis of these carbocyclic nucleosides often starts from a chiral cyclopentanoid monoterpene, such as antirrhinoside, which provides a highly functionalized cyclopentane (B165970) ring as a scaffold. researchgate.net

Another approach involves derivatization at the 5'-hydroxyl position. This has been explored to create prodrugs with improved cellular permeability. jenabioscience.com For example, the 5' position can be functionalized with ester groups or with phosphoramidate (B1195095) (ProTide) moieties, which can be cleaved intracellularly to release the active nucleoside monophosphate. jenabioscience.comrsc.org Furthermore, 4'-thio-2'-deoxynucleosides, where the ring oxygen is replaced by sulfur, have also been synthesized and show biological activity. nih.gov

Exploration of Related Halogenated Nucleoside Analogues (e.g., Cytidine (B196190), Bromovinyl, Iodovinyl)

The synthetic principles applied to this compound are readily extended to a wide range of related halogenated nucleosides. The bromo- and iodo-vinyl analogues, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), are prominent examples and are often synthesized using similar palladium-catalyzed methods from 5-iodo- or 5-mercuri-2'-deoxyuridine precursors. researchgate.net

The corresponding cytidine analogues have also been developed. For instance, (E)-5-(2-bromovinyl)-2'-deoxycytidine can be synthesized from its uridine (B1682114) counterpart, (E)-5-(2-bromovinyl)-2'-deoxyuridine. nih.gov The process involves converting the 4-keto group of the uracil ring into a 4-(1,2,4-triazol-1-yl) intermediate, which is then displaced by ammonia (B1221849) to yield the cytidine analogue. nih.gov Carbocyclic versions of 5-halocytosine nucleosides have also been prepared through direct halogenation of the carbocyclic cytidine precursors. acs.org

Table 3: Examples of Related Halogenated Nucleoside Analogues and Their Synthesis

Analogue NameKey Synthetic FeatureReference
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)Enzymatic transdeoxyribosylation or chemical synthesis from 5-formyluridine (B1218883) precursor. google.comresearchgate.net
(E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU)Synthesized via similar methods to BVDU, often incorporated into DNA for studies. researchgate.net
(E)-5-(2-Bromovinyl)-2'-deoxycytidineConversion from the corresponding uridine analogue via a 4-triazolyl intermediate. nih.gov
Carbocyclic 5-Halocytosine NucleosidesDirect halogenation of carbocyclic cytidine analogues. acs.org

Mechanistic Investigations of Antiviral Action

Cellular Uptake and Intracellular Enzymatic Activation

The selective antiviral effect of (E)-5-(2-chlorovinyl)-2'-deoxyuridine is initiated by its uptake into host cells and subsequent conversion into its active triphosphate form. This bioactivation process is a critical determinant of the compound's potency and virus-specific targeting.

Role of Viral Thymidine (B127349) Kinase in Preferential Phosphorylation

The cornerstone of this compound's selectivity lies in its differential phosphorylation in virus-infected versus uninfected cells. The compound is a poor substrate for host cellular thymidine kinase (TK). However, upon infection with certain viruses, such as herpes simplex virus (HSV), a virus-encoded TK is produced. This viral enzyme exhibits a broader substrate specificity and a much higher affinity for C-E-dU compared to its cellular counterpart.

This preferential phosphorylation by the viral TK is the first and most crucial step in the activation cascade. Studies on the closely related halovinyl analogs, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), have demonstrated that their antiviral potency is directly linked to their efficient phosphorylation by viral TK. For instance, HSV-1-encoded TK phosphorylates these analogs much more efficiently than cellular TK. This selective initial phosphorylation effectively traps the analog within the infected cell, initiating its pathway toward becoming an active antiviral agent. Research has confirmed that C-E-dU and its related compounds show no activity against thymidine kinase-deficient variants of HSV-1, underscoring the indispensable role of the viral enzyme.

The affinity of various 5-substituted 2'-deoxyuridines for viral and cellular thymidine kinases varies, highlighting the structural basis for this selectivity.

Table 1: Comparative Affinity of Halogenated Deoxyuridines for Viral and Cellular Thymidine Kinases

CompoundVirus TypeEnzyme SourceRelative Affinity
This compoundHerpes Simplex VirusViral Thymidine KinaseHigh
(E)-5-(2-Bromovinyl)-2'-deoxyuridineHerpes Simplex VirusViral Thymidine KinaseHigh
(E)-5-(2-Iodovinyl)-2'-deoxyuridineHerpes Simplex VirusViral Thymidine KinaseHigh
This compoundUninfected Host CellCellular Thymidine KinaseLow
(E)-5-(2-Bromovinyl)-2'-deoxyuridineUninfected Host CellCellular Thymidine KinaseLow
(E)-5-(2-Iodovinyl)-2'-deoxyuridineUninfected Host CellCellular Thymidine KinaseLow

Note: This table is a qualitative representation based on findings for the halovinyl series of compounds.

Subsequent Phosphorylation by Host Cellular Kinases to Triphosphate Form

Following the initial monophosphorylation by viral TK, this compound monophosphate is further phosphorylated to its diphosphate (B83284) and ultimately its triphosphate form. This sequential phosphorylation is catalyzed by host cellular kinases, such as guanylate kinase. The resulting this compound-5'-triphosphate (C-EdUTP) is the pharmacologically active metabolite that directly interacts with the viral replication machinery.

The efficiency of this two-step phosphorylation process, initiated by the viral kinase and completed by host cell kinases, ensures a high concentration of the active triphosphate analog within the infected cell, a critical factor for its potent antiviral effect.

Interaction with Viral and Host Nucleic Acid Polymerases

The active triphosphate form of this compound exerts its antiviral effects primarily through its interaction with DNA polymerases, leading to the inhibition of viral DNA synthesis and the generation of non-functional viral genomes.

Competitive Inhibition of Viral DNA Polymerase Activity

This compound-5'-triphosphate acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). The structural similarity between C-EdUTP and dTTP allows the analog to bind to the active site of the viral DNA polymerase. This binding event effectively prevents the incorporation of the natural nucleotide, thereby halting the elongation of the nascent viral DNA chain.

Incorporation into Viral Genomic DNA

In addition to its role as a competitive inhibitor, this compound-5'-triphosphate can also serve as an alternative substrate for viral DNA polymerase and be incorporated into the viral DNA. nih.gov The presence of the bulky chlorovinyl group at the 5-position of the pyrimidine (B1678525) ring, once incorporated, can lead to several detrimental consequences for the virus.

The incorporation of this altered nucleotide can disrupt the normal conformation of the DNA helix, interfere with DNA-protein interactions essential for viral replication and transcription, and potentially lead to chain termination or the creation of a fragile and dysfunctional viral genome. Research on the iodo-analog, IVDU, has demonstrated that its incorporation into viral DNA can lead to strand breaks. nih.gov While specific quantitative data on the incorporation of C-E-dU into viral DNA is limited, studies on its halovinyl relatives confirm that this incorporation is a significant component of their antiviral mechanism. nih.gov For instance, at a concentration of 24 µM, (E)-5-(2-iodovinyl)-2'-deoxyuridine was found to substitute for 40% of the thymidine in the viral DNA of HSV-1 infected cells. nih.gov

Effects on Host Cellular DNA Synthesis Pathways

A crucial aspect of the therapeutic profile of this compound is its minimal impact on host cellular DNA synthesis. This selectivity is primarily due to the inefficient initial phosphorylation of the parent compound by host cellular thymidine kinase. Consequently, the active triphosphate form is not generated in significant amounts in uninfected cells.

Furthermore, even if some triphosphate analog were to be formed, it is a much less potent inhibitor of host cellular DNA polymerases (such as DNA polymerase α) compared to the viral DNA polymerase. Studies on the iodo-analog, IVDU, have shown that it interferes with cellular DNA synthesis only at concentrations that are 10- to 40-fold higher than those required for its antiviral effect. nih.gov This significant difference in the concentrations needed to inhibit viral versus cellular DNA synthesis underscores the high therapeutic index of this class of compounds.

Intracellular Metabolic Fate and Inactivation Pathways

A primary route of inactivation for CEDU, like many other pyrimidine nucleoside analogs, is the cleavage of the N-glycosidic bond that links the (E)-5-(2-chlorovinyl)uracil base to the 2'-deoxyribose sugar moiety. This reaction is catalyzed by pyrimidine nucleoside phosphorylases, with thymidine phosphorylase (TP) playing a significant role.

Research has demonstrated that a variety of 5-substituted-2'-deoxyuridines are effective substrates for human thymidine phosphorylase. nih.gov In a study evaluating the phosphorolysis of several such analogs by purified human TP, this compound was shown to be readily catabolized. nih.gov This enzymatic action results in the formation of (E)-5-(2-chlorovinyl)uracil and 2-deoxy-alpha-D-ribose-1-phosphate. The efficiency of this cleavage can impact the intracellular concentration of the active form of the drug.

The mechanism of N-glycosidic bond cleavage by phosphorylases is understood to involve a stepwise process. nih.gov For thymidine phosphorylase, the reaction proceeds through a DN*AN‡ mechanism, which involves a reversible cleavage of the C-N bond followed by the rate-limiting capture of a phosphate (B84403) nucleophile by the resulting deoxyribocation intermediate. nih.gov The stability of the leaving nucleobase is a key determinant of the reaction rate. Electron-withdrawing substituents at the 5-position of the uracil (B121893) ring, such as the chlorovinyl group in CEDU, can enhance the leaving group quality of the base, thereby facilitating the cleavage of the N-glycosidic bond. nih.gov

The table below presents data on the relative rate of phosphorolysis of various 5-substituted-2'-deoxyuridines by purified human thymidine phosphorylase, illustrating the substrate specificity of the enzyme.

CompoundRelative Rate of Phosphorolysis (%)
Deoxyuridine100
Thymidine90
(E)-5-(2-Bromovinyl)-2'-deoxyuridine150
This compoundData not specified, but stated as readily catabolized
5-Fluoro-2'-deoxyuridineSubstrate for pyrimidine nucleoside phosphorylases
5-Ethyl-2'-deoxyuridineEffective substrate
5-Propyl-2'-deoxyuridineEffective substrate
5-Vinyl-2'-deoxyuridineEffective substrate
Data is presented to show relative substrate efficiency where specific quantitative values were available in the referenced literature. The information for this compound indicates it is a substrate, though a precise relative rate was not provided in the source. nih.gov

Following the cleavage of the N-glycosidic bond, the resulting nucleobase, (E)-5-(2-chlorovinyl)uracil, is subject to further enzymatic degradation through the pyrimidine catabolic pathway. This pathway is responsible for the breakdown of natural pyrimidines, uracil and thymine (B56734), as well as their analogs. nih.govresearchgate.net

The initial and rate-limiting step in this pathway is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govcancernetwork.com This enzyme reduces the pyrimidine ring, converting uracil and thymine to their corresponding 5,6-dihydropyrimidines in an NADPH-dependent reaction. nih.govreactome.org The widely used anticancer drug, 5-fluorouracil (B62378) (5-FU), which is structurally related to the nucleobase of CEDU, is a well-known substrate for DPD. researchgate.netcancernetwork.com The catabolism of 5-FU to dihydrofluorouracil by DPD is a major determinant of its pharmacological activity and toxicity. cancernetwork.com Given the structural similarities, it is highly probable that (E)-5-(2-chlorovinyl)uracil is also a substrate for DPD, leading to its reduction and subsequent inactivation.

Spectrum of Antiviral Activity in Preclinical Models

Efficacy against Alphaherpesviruses in Cell Culture Models

C-EdU has demonstrated notable potency against Herpes Simplex Virus Type 1 (HSV-1) and Varicella-Zoster Virus (VZV) in various cell culture systems.

In studies comparing a series of 5-substituted 2'-deoxyuridine (B118206) derivatives, the chloro-substituted analog, C-EdU, has shown significant inhibitory effects on the replication of HSV-1. While its bromo- and iodo-vinyl counterparts, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), are generally more potent, C-EdU still exhibits substantial antiviral activity. pnas.orgpnas.org For instance, in primary rabbit kidney (PRK) cells, the concentration of C-EdU required to inhibit HSV-1 replication by 50% (IC₅₀) has been reported, demonstrating its potential as an anti-HSV-1 agent.

It is important to note that a related but distinct compound, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU), also demonstrated activity against HSV-1 in primary rabbit kidney cell cultures with a minimum inhibitory concentration (MIC) of 0.15 micrograms/ml. nih.gov However, this compound differs in the saturation of the two-carbon side chain. Another study identified a different isomer, 5-(1-chlorovinyl)-dUrd, which was also part of a series of synthesized 2'-deoxyuridine derivatives evaluated for anti-herpes activity. pnas.org

CompoundVirus StrainCell LineIC₅₀ (µg/mL)
(E)-5-(2-Chlorovinyl)-2'-deoxyuridineHSV-1PRKData not explicitly found
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)HSV-1PRK0.01-0.02 µM
5-(2-Chloroethyl)-2'-deoxyuridine (CEDU)HSV-1PRK0.15

PRK: Primary Rabbit Kidney cells. Data for BVDU and CEDU are provided for comparative context.

C-EdU has been found to be a potent inhibitor of VZV replication in cell culture. Research indicates that C-EdU is only slightly less active against VZV than the highly potent anti-VZV compound, BVDU. capes.gov.br The selective anti-VZV activity of these compounds is contingent on their phosphorylation by the virus-encoded thymidine (B127349) kinase. nih.govnih.gov In human embryonic fibroblasts, BVDU and IVDU have been shown to inhibit VZV replication at concentrations significantly lower than other antiviral agents. nih.govnih.gov The activity of C-EdU against VZV suggests its potential as a therapeutic agent for VZV infections.

CompoundVirus Strain(s)Cell LineIC₅₀ (µg/mL)
This compoundVZVNot SpecifiedSlightly less active than BVDU
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)Eight VZV strainsHuman Embryonic Fibroblasts0.001 - 0.01
(E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU)VZVHuman Embryonic FibroblastsComparable to BVDU

Data for BVDU and IVDU are provided for comparative context.

Activity Profile against Other Viral Targets (e.g., Gammaherpesviruses)

Evaluation in Animal Model Systems for Viral Infections (Preclinical Efficacy)

Preclinical in vivo studies specifically evaluating the efficacy of this compound are limited in the available scientific literature. However, extensive research on the closely related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), provides valuable insights into the potential in vivo activity of this class of compounds.

In animal models of HSV-1 infection, BVDU has demonstrated significant therapeutic efficacy. For example, in mice with experimentally induced herpes simplex encephalitis, systemic treatment with BVDU resulted in increased survival rates and reduced viral titers in the brain. nih.govnih.gov Furthermore, topical application of BVDU has been shown to suppress the development of cutaneous HSV-1 lesions in athymic nude mice. pnas.org

A study on 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), a related compound, showed that it suppressed the development of cutaneous HSV-1 lesions in hairless mice when applied topically. nih.gov In systemic HSV-1 infections in mice, CEDU also demonstrated a protective effect. nih.gov While these findings for BVDU and CEDU are promising, dedicated in vivo studies are necessary to ascertain the preclinical efficacy of C-EdU in animal models of viral infections.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Antiviral Potency and Selectivity

The antiviral potency and selectivity of 5-substituted 2'-deoxyuridine (B118206) analogs are intricately linked to the chemical nature of the substituent at the 5-position of the pyrimidine (B1678525) ring. Research has consistently demonstrated that analogs featuring an unsaturated substituent conjugated with the pyrimidine ring exhibit superior antiviral efficacy compared to their non-conjugated and alkyl-substituted counterparts. nih.gov The length and composition of this substituent, including the presence of heteroatoms, also significantly influence its biological activity. nih.gov

Among the (E)-5-(2-halovinyl)-2'-deoxyuridines, a clear trend in anti-HSV-1 activity is observed. The bromo and iodo analogs, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), generally exhibit the highest potency. (E)-5-(2-Chlorovinyl)-2'-deoxyuridine (CVDU), also referred to as Cedu, is slightly less active than BVDU. capes.gov.br For instance, in plaque reduction assays, BVDU has been shown to be highly effective against various HSV-1 strains. mdpi.com The corresponding 2'-deoxycytidine (B1670253) analogs, such as (E)-5-(2-bromovinyl)-dCyd and (E)-5-(2-iodovinyl)-dCyd, have also demonstrated potent and selective inhibition of HSV-1. nih.gov

Modifications to the vinyl group have been explored to understand their impact on antiviral activity. The synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'-deoxyuridines revealed that the 5-(1-hydroxy-2,2-dihaloethyl) series was generally more active against HSV-1, HSV-2, and Varicella-Zoster Virus (VZV) than the 5-(1-methoxy-2,2-dihaloethyl) series. nih.gov This suggests that the presence of a hydroxyl group at the C-1 position of the ethyl substituent can be beneficial for activity.

The selectivity of these compounds stems from their differential interaction with viral and host cell enzymes, a topic that will be explored in more detail in a later section. A high therapeutic index, which is a measure of selectivity, is a key characteristic of these effective antiviral agents. nih.gov

Table 1: Antiviral Activity of this compound and Related Analogs against Herpes Simplex Virus Type 1 (HSV-1)

CompoundVirus StrainCell LineIC₅₀ (µM)Reference
This compound (CVDU)Not SpecifiedNot SpecifiedSlightly less active than BVDU capes.gov.br
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)Not SpecifiedNot SpecifiedPotent inhibitor capes.gov.br
(E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU)Not SpecifiedPRKPotent and selective inhibitor nih.gov
(E)-5-(2-Bromovinyl)-2'-deoxycytidineNot SpecifiedPRKPotent and selective inhibitor nih.gov
(E)-5-(2-Iodovinyl)-2'-deoxycytidineNot SpecifiedPRKPotent and selective inhibitor nih.gov
5-Ethyl-2'-deoxyuridineHSV-1 (3 lab strains)Vero8.6 nih.gov
5-Ethyl-2'-deoxyuridineHSV-1 (24 clinical isolates)Vero8.6 nih.gov

PRK: Primary Rabbit Kidney cells. IC₅₀: 50% inhibitory concentration.

Stereochemical Influence on Biological Activity: E- vs. Z-Isomers

The stereochemistry of the 5-vinyl substituent plays a critical role in the antiviral activity of these nucleoside analogs. The E-isomer (entgegen), where the higher priority groups are on opposite sides of the double bond, is consistently and significantly more potent against HSV-1 than the corresponding Z-isomer (zusammen).

For example, (Z)-5-(2-bromovinyl)-2'-deoxyuridine is markedly less active against HSV-1 compared to its E-isomer, BVDU. nih.gov A similar trend is observed for the chloro-analogs, where the Z-forms of CVDU and (E)-5-(2-chlorovinyl)-2'-deoxycytidine (CVDC) are considerably less active against both HSV-1 and VZV than their respective E-isomers. capes.gov.br This pronounced difference in activity underscores the highly specific geometric requirements of the viral target enzyme's active site. The potent and selective anti-HSV-1 activity of compounds like BVDU is therefore directly attributable to their E configuration. nih.gov

Table 2: Comparison of Antiviral Activity of E- and Z-Isomers of 5-Halovinyl-2'-deoxyuridines against Herpes Simplex Virus Type 1 (HSV-1)

CompoundIsomerAntiviral Activity against HSV-1Reference
5-(2-Bromovinyl)-2'-deoxyuridineE (BVDU)Highly potent nih.gov
5-(2-Bromovinyl)-2'-deoxyuridineZMuch less active than E-isomer nih.gov
5-(2-Chlorovinyl)-2'-deoxyuridine (CVDU)EActive capes.gov.br
5-(2-Chlorovinyl)-2'-deoxyuridine (CVDU)ZMarkedly less active than E-isomer capes.gov.br
5-(2-Chlorovinyl)-2'-deoxycytidine (CVDC)EActive capes.gov.br
5-(2-Chlorovinyl)-2'-deoxycytidine (CVDC)ZMarkedly less active than E-isomer capes.gov.br

Insights into Substrate Specificity for Viral and Host Enzymes

The remarkable selectivity of this compound and its analogs as antiviral agents is primarily due to their specific recognition and phosphorylation by virus-encoded thymidine (B127349) kinase (TK) over host cellular TK. nih.gov This initial phosphorylation step is a prerequisite for their antiviral activity. Compounds that are not phosphorylated, for instance in TK-deficient HSV strains, show a dramatic loss of antiviral efficacy. capes.gov.br

Studies have shown that 5-(2-halogenovinyl)-2'-deoxyuridines have a differential affinity for TK from various origins. nih.gov The viral TK efficiently converts these analogs into their monophosphate derivatives. Subsequently, cellular kinases further phosphorylate the monophosphates to their di- and triphosphate forms.

The resulting triphosphate analog, for example, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, can then act as a substrate for the viral DNA polymerase. nih.gov This incorporation into the growing viral DNA chain ultimately leads to the inhibition of viral replication. The biochemical basis for the superior antiviral activity of the preferred isomers is linked to their higher affinity for both the viral thymidine kinase and the viral DNA polymerase. nih.gov In contrast, these compounds are poor substrates for the corresponding host cell enzymes, which explains their low cytotoxicity to uninfected cells. nih.gov For some 5-substituted 2'-deoxyuridines, thymidylate synthase has also been identified as a potential target, particularly in TK-deficient HSV strains. nih.gov

Table 3: Enzyme Specificity of (E)-5-(2-Halovinyl)-2'-deoxyuridine Analogs

Compound/AnalogEnzymeSpecificityConsequenceReference
(E)-5-(2-Halogenovinyl)-2'-deoxyuridinesViral Thymidine Kinase (TK)High affinity and phosphorylationActivation of the prodrug to its active form nih.gov
(E)-5-(2-Halogenovinyl)-2'-deoxyuridinesHost Cellular Thymidine KinaseLow affinityHigh selectivity and low cytotoxicity nih.govnih.gov
(E)-5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphateViral DNA PolymeraseSubstrateIncorporation into viral DNA and inhibition of replication nih.gov
5-Fluorouracil (B62378), FdUrd, FdCyd, F3dThdThymidylate SynthaseInhibitor in TK- HSV strainsInhibition of viral replication in resistant strains nih.gov

Mechanisms of Antiviral Resistance and Strategies to Overcome It

Molecular Basis of Resistance Mediated by Viral Enzyme Alterations

The antiviral activity of C-EdU is contingent on its metabolic activation by viral enzymes. Consequently, mutations in the genes encoding these enzymes are the principal mechanisms by which herpesviruses develop resistance. These alterations can either prevent the initial activation of the drug or reduce the susceptibility of the ultimate drug target.

Thymidine (B127349) Kinase Deficient/Altered Viral Strains

The primary mechanism of resistance to C-EdU and related 5-substituted 2'-deoxyuridine (B118206) analogues involves the viral thymidine kinase (TK). nih.govcapes.gov.br The viral TK is responsible for the initial and crucial phosphorylation of C-EdU to its monophosphate derivative. This is the first step in its conversion to the active triphosphate form. nih.gov Strains of herpes simplex virus (HSV) or varicella-zoster virus (VZV) that have a deficient or altered TK enzyme are unable to efficiently perform this initial phosphorylation step. nih.govcapes.gov.brnih.gov

Resistance due to TK alterations can arise from several types of mutations in the viral TK gene:

Frameshift Mutations: Insertions or deletions of nucleotides within the gene can lead to a shift in the reading frame, often resulting in a premature stop codon and the production of a truncated, non-functional TK protein. nih.gov

Single Nucleotide Substitutions: A change in a single nucleotide can result in an amino acid substitution at a critical position within the enzyme. These substitutions can occur in the ATP-binding site or the nucleoside-binding site, impairing the enzyme's ability to recognize or phosphorylate C-EdU while potentially retaining its ability to phosphorylate the natural substrate, thymidine, to some extent. nih.gov

TK-Negative Mutants: In some cases, mutations can lead to the complete loss of TK expression. These TK-negative strains are highly resistant to C-EdU and other TK-dependent antivirals. capes.gov.brnih.gov

Studies on the related compound brivudine (B1684500) (BVDU) have shown that TK-deficient mutants of VZV are virtually insensitive to the drug. nih.gov Given the structural and mechanistic similarities, it is established that C-EdU is not active against TK-deficient variants of HSV-1. capes.gov.br

Table 1: Examples of Thymidine Kinase Mutations Conferring Resistance to Nucleoside Analogues

Virus TypeMutation TypeLocation in TK GeneConsequenceReference(s)
HSV-1FrameshiftHomopolymer repeats (G or C stretches)Truncated, non-functional TK protein nih.gov
HSV-1SubstitutionATP-binding site (e.g., codons 51-63)Altered substrate specificity, reduced phosphorylation of drug nih.gov
HSV-1SubstitutionNucleoside-binding site (e.g., codons 168-176)Altered substrate specificity, reduced phosphorylation of drug nih.gov
VZVFrameshiftNot specifiedTruncated, non-functional TK protein nih.gov

Note: This table is illustrative of mutation types found in herpesviruses that confer resistance to TK-dependent nucleoside analogues. Specific mutations conferring resistance solely to C-EdU are not extensively documented in publicly available literature; the principles are derived from studies of closely related compounds.

Analysis of Cross-Resistance Patterns with Chemically Related Antivirals

Cross-resistance occurs when a viral strain that has developed resistance to one antiviral drug also shows resistance to other, often chemically related, drugs. For C-EdU, cross-resistance is a significant consideration, particularly with other nucleoside analogues that share a similar mechanism of action.

Strains that are resistant to C-EdU due to a deficient thymidine kinase (TK-deficient mutants) will inherently be cross-resistant to other antivirals that require phosphorylation by the viral TK. This includes the widely used drug acyclovir (B1169) and its prodrug valacyclovir, as well as the related compound brivudine (BVDU). nih.gov Studies have demonstrated that acyclovir-resistant clinical isolates of HSV, which are predominantly TK-deficient, are also cross-resistant to brivudine. nih.gov Therefore, C-EdU would not be an effective treatment for infections caused by such strains.

Conversely, antivirals with different mechanisms of action may retain their activity against C-EdU-resistant strains. For instance, foscarnet, a pyrophosphate analogue that directly inhibits the viral DNA polymerase without requiring prior activation by TK, is often effective against TK-deficient HSV and VZV mutants. nih.gov However, in the rarer cases where C-EdU resistance is due to mutations in the DNA polymerase, there may be cross-resistance to other polymerase inhibitors, including acyclovir and potentially foscarnet, depending on the specific location of the mutation. nih.govasm.org

Table 2: Predicted Cross-Resistance Profile for C-EdU-Resistant Herpesviruses

Resistance Mechanism for C-EdUPredicted Activity of AcyclovirPredicted Activity of Brivudine (BVDU)Predicted Activity of Foscarnet
Thymidine Kinase (TK) Deficiency/Alteration Resistant (Cross-Resistance)Resistant (Cross-Resistance)Susceptible
DNA Polymerase Mutation Potentially Resistant (Cross-Resistance)Potentially Resistant (Cross-Resistance)Potentially Resistant (Cross-Resistance)

Note: This table is based on established principles of cross-resistance among antiherpetic drugs. The specific level of cross-resistance can vary depending on the particular viral mutation.

Research Approaches for Mitigating Resistance Development

The development of antiviral resistance necessitates ongoing research into strategies to overcome or mitigate this challenge. Several promising avenues are being explored.

One major approach is the development of antiviral agents with novel mechanisms of action that are not dependent on the viral enzymes commonly associated with resistance. A prominent example is the class of helicase-primase inhibitors. medscape.comnih.govresearchgate.net These compounds target the viral helicase-primase complex, which is essential for unwinding the viral DNA during replication. Because this target is distinct from both thymidine kinase and DNA polymerase, helicase-primase inhibitors are typically active against strains that have developed resistance to C-EdU, acyclovir, and other nucleoside analogues. medscape.com

Another key strategy is the use of combination therapy. nih.gov By combining two or more antiviral drugs with different mechanisms of action, the likelihood of a virus simultaneously developing resistance to all components of the regimen is significantly reduced. For example, the combination of a TK-dependent drug like C-EdU with a DNA polymerase inhibitor or a helicase-primase inhibitor could provide a synergistic effect and create a higher barrier to the emergence of resistance.

Furthermore, research into allosteric inhibitors is gaining traction. nih.gov Unlike traditional active-site inhibitors, allosteric inhibitors bind to a different site on the target enzyme, inducing a conformational change that inactivates it. Developing allosteric inhibitors of viral DNA polymerase could provide a new class of drugs that are effective against strains with mutations in the active site that confer resistance to current polymerase inhibitors.

Finally, advanced molecular techniques, such as CRISPR-based gene editing, are being explored in preclinical research to understand the fundamental mechanisms of viral replication and resistance, which may in the future open up novel therapeutic avenues. wikipedia.org

Methodological Frameworks for Research and Development

In Vitro Cellular Assays for Antiviral Compound Screening

The initial and pivotal step in evaluating the potential of (E)-5-(2-Chlorovinyl)-2'-deoxyuridine as an antiviral agent involves comprehensive in vitro cellular assays. These assays are designed to determine the compound's efficacy in inhibiting viral replication within a cellular context and to assess its cytotoxic effects on host cells.

A variety of cell lines are employed for screening the antiviral activity of CVDU, with the choice of cell line often dependent on the virus being studied. For herpesviruses, common cell lines include Primary Rabbit Kidney (PRK) cells, Vero cells (from African green monkey kidney), and human embryonic lung fibroblasts. nih.govnih.gov The primary methods for assessing antiviral efficacy are plaque reduction assays and cytopathic effect (CPE) inhibition assays. researchgate.netcreative-diagnostics.com

In plaque reduction assays, a confluent monolayer of host cells is infected with a known quantity of virus, and the number of viral plaques (localized areas of cell death) that form in the presence of varying concentrations of the antiviral compound is compared to the number formed in its absence. The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%, is a key parameter derived from this assay. nih.gov

CPE inhibition assays, on the other hand, measure the ability of the compound to protect cells from the virus-induced damage and death. researchgate.net The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected host cells by 50%, is also determined, often concurrently using methods like the MTT assay. science.gov The ratio of CC50 to IC50 provides the Selectivity Index (SI), a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity of the compound for the virus over the host cell. creative-diagnostics.com

Research findings indicate that CVDU is a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV). capes.gov.br Its activity is reported to be only slightly less than that of the highly effective related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). capes.gov.br For instance, studies on BVDU in PRK cells have shown IC50 values against HSV-1 to be in the range of 0.004-0.02 µg/mL, with a selectivity index of approximately 10,000. nih.gov While specific IC50 and CC50 values for CVDU are not as extensively published, the comparative data suggests a strong and selective antiviral profile. The Z-isomer of CVDU has been shown to be markedly less active against HSV-1 and VZV than the E-isomer. capes.gov.br

Table 1: Representative In Vitro Antiviral Activity Data for Halogenated Deoxyuridine Analogs

Compound Virus Cell Line IC50 (µg/mL) Reference
(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) HSV-1 (KOS) PRK 0.01 pnas.org
(E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) HSV-1 (KOS) PRK 0.007 pnas.org
5-(1-chlorovinyl)-2'-deoxyuridine HSV-1 (KOS) PRK 0.7 pnas.org

This table presents data for closely related analogs to provide context for the expected potency of this compound.

Analytical Techniques for Structural Characterization and Metabolite Identification

The comprehensive analysis of this compound and its metabolites relies on a suite of powerful analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and various chromatographic methods. These techniques are essential for confirming the chemical structure of the parent compound, identifying its metabolites, and quantifying its presence in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of CVDU and its metabolites from biological samples such as plasma, urine, and cell extracts. nih.govijrpr.comscienceopen.cominterreg-sudoe.eu Reversed-phase HPLC, often using a C18 column, is a common method for separating these polar compounds. nih.gov The choice of mobile phase and detector (typically UV-Vis) is optimized for the specific analytes.

Mass Spectrometry, often coupled with HPLC (LC-MS), is indispensable for the structural elucidation of metabolites. nih.govnih.gov Various ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) can be used. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. Studies on the metabolism of the related compound 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) in mice have identified the primary metabolites as 5-(2-chloroethyl)uracil, formed by the cleavage of the N-glycosidic bond, and 5-(1-hydroxy-2-chloroethyl)uracil. nih.gov Similarly, the major plasma metabolite of BVDU has been identified as its corresponding uracil (B121893) base, (E)-5-(2-bromovinyl)uracil. nih.gov These findings suggest that a primary metabolic pathway for CVDU likely involves the cleavage of the glycosidic bond to form (E)-5-(2-Chlorovinyl)uracil.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is the definitive method for the structural characterization of the parent compound and its isolated metabolites. nih.gov NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. While NMR is less sensitive than MS, it is unparalleled in its ability to provide detailed structural information.

Table 3: Common Analytical Techniques for the Study of CVDU and its Analogs

Technique Application Key Information Obtained
High-Performance Liquid Chromatography (HPLC) Separation and quantification of parent drug and metabolites in biological fluids. Retention time, purity, and concentration. nih.govscienceopen.com
Mass Spectrometry (MS) Identification and structural elucidation of metabolites. Molecular weight, elemental composition (high-resolution MS), and structural fragments (MS/MS). nih.govnih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of the parent compound and isolated metabolites. | Detailed connectivity and stereochemistry of the molecule. nih.gov |

Future Research Trajectories and Academic Perspectives

Advanced Rational Design Principles for Halogenated Vinyl Deoxyuridine Analogs

The future design of halogenated vinyl deoxyuridine analogs will be heavily influenced by established structure-activity relationships and advanced computational methods. The C-5 position of pyrimidine (B1678525) nucleosides has been a critical site for modification to enhance antiviral activity. acs.orgresearchgate.net The nature of the substituent at this position, such as the halogenated vinyl group, is a key determinant of the compound's biological action.

Key principles guiding future rational design include:

Halogen Substitution: The specific halogen atom (fluorine, chlorine, bromine, iodine) in the vinyl group significantly impacts the compound's interaction with viral enzymes and its metabolic stability. For instance, the differential affinities of various 5-(2-halogenovinyl)-2'-deoxyuridines for deoxythymidine kinases from different sources have been demonstrated. nih.gov Furthermore, the properties of the halogen substituent at the 2' position of the deoxyribose sugar can determine the ease of transport across the cell membrane. nih.gov

Stereochemistry: The (E) configuration of the chlorovinyl group has been shown to be markedly more active against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV) compared to the (Z)-isomer. capes.gov.br This stereochemical preference will remain a central consideration in the synthesis of new analogs.

Computational Modeling: In silico drug design techniques offer a powerful tool for predicting the inhibitory activity of novel synthetic compounds without immediate bioassays. rjraap.com By modeling the interaction between designed analogs and viral target proteins, such as thymidine (B127349) kinase or DNA polymerase, researchers can prioritize the synthesis of candidates with the highest predicted efficacy.

Exploring Diverse Substitutions: Research into C-5 substituted pyrimidine nucleosides has shown that a variety of groups can confer potent biological activity. acs.orgnih.gov Future work could explore novel halogenated moieties or bioisosteric replacements for the vinyl group to optimize antiviral potency and spectrum. For example, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines has yielded compounds with activity against both herpesviruses and several RNA viruses. nih.gov

A comparative look at related C-5 substituted deoxyuridines highlights the subtle yet critical impact of the substituent on antiviral activity.

CompoundKey FeaturePrimary Viral Target(s)
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU)Bromo-vinyl groupHSV-1, VZV nih.govnih.gov
(E)-5-(2-Iodovinyl)-2'-deoxyuridine (IVDU)Iodo-vinyl groupHSV-1 nih.gov
5-(2-Chloroethyl)-2'-deoxyuridine (B1202116) (CEDU)Chloro-ethyl groupHSV-1, HSV-2 nih.gov
5-Propynyloxy-2'-deoxyuridinePropynyloxy groupHerpes Simplex Virus nih.gov

This table illustrates how modifications at the C-5 position lead to a range of potent antiviral agents, underscoring the value of continued rational design in this chemical space.

Synergistic Antiviral Strategies with Other Therapeutic Agents

A significant future direction for (E)-5-(2-Chlorovinyl)-2'-deoxyuridine and its analogs lies in combination therapy. The use of multiple antiviral agents with different mechanisms of action can lead to synergistic effects, enhanced efficacy, and a lower likelihood of developing drug resistance.

Recent studies have highlighted a promising strategy involving the combination of nucleoside analogs with inhibitors of host-cell pyrimidine biosynthesis. researchgate.netbiorxiv.org RNA viruses, for example, depend heavily on the host cell's supply of nucleoside triphosphates (NTPs) for their replication. biorxiv.orgrepec.org By inhibiting host enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), the intracellular pool of pyrimidines is depleted. news-medical.net This limitation of essential building blocks can significantly enhance the antiviral activity of nucleoside analogs that are incorporated into the viral genome.

This synergistic approach has been successfully demonstrated against SARS-CoV-2, where combining DHODH inhibitors like Brequinar with nucleoside analogs such as Remdesivir or Molnupiravir resulted in a potent antiviral effect in vitro and in vivo. biorxiv.orgnews-medical.netresearchgate.net This suggests a viable clinical path forward for such combination therapies. researchgate.netrepec.org This principle could be extended to DNA viruses as well, where depleting the deoxynucleotide pool could potentiate the action of compounds like this compound. Future research will likely explore these combinations to potentially reduce the required therapeutic dose and combat resistant viral strains.

Expanding the Antiviral Spectrum and Exploring Novel Viral Targets

While this compound and its bromo- and iodo-analogs are well-known for their potent activity against certain herpesviruses like HSV-1 and VZV, there is considerable potential to expand their known antiviral spectrum. capes.gov.brnih.gov The analog (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), for instance, also shows activity against other herpesviruses, including suid herpesvirus type 1, bovid herpesvirus type 1, and simian varicella virus. nih.gov

Future investigations should systematically evaluate these halogenated vinyl deoxyuridine analogs against a broader range of viruses. This includes:

Other DNA Viruses: Testing against other members of the Herpesviridae family, such as Cytomegalovirus and Epstein-Barr virus, where BVDU has shown some, albeit lesser, activity. nih.gov

RNA Viruses: The discovery that other C-5 substituted nucleosides, specifically 5-substituted cytidine (B196190) analogs, can potently inhibit RNA viruses like poliovirus and coxsackievirus B3 by targeting the viral RNA-dependent RNA polymerase (RdRP) opens up an exciting new frontier. nih.gov This suggests that pyrimidine analogs are not exclusively limited to targeting DNA viruses. Researchers have also synthesized 5-isoxazol-5-yl-2′-deoxyuridines that show activity against Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. nih.gov

The exploration of novel viral targets beyond the canonical viral thymidine kinase and DNA polymerase is also warranted. Understanding the precise mechanism of action against different viruses could reveal new therapeutic opportunities.

Emerging Technologies in Antiviral Drug Discovery Research

The field of antiviral drug discovery is being revolutionized by new technologies that can accelerate the identification and optimization of novel therapeutic agents. mdpi.comrsc.org These emerging strategies can be applied to the development of next-generation halogenated vinyl deoxyuridine analogs.

Proteolysis Targeting Chimeras (PROTACs): This technology involves creating hetero-bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the cell's proteasome system. mdpi.com A PROTAC could theoretically be designed with one end binding to a viral protein (e.g., viral DNA polymerase) and the other recruiting an E3 ligase, thereby selectively destroying the essential viral enzyme.

Ribonuclease Targeting Chimeras (RIBOTACs): Similar to PROTACs, RIBOTACs are designed to target and degrade viral RNA. This strategy could be particularly relevant if analogs of this compound are found to have activity against RNA viruses. mdpi.com

High-Throughput Screening (HTS) and Chemical Probes: Large-scale screening of chemical libraries against viral targets remains a cornerstone of drug discovery. repec.orginlibrary.uz The development of high-quality chemical probes for understudied viral proteins is crucial for initiating new drug discovery projects. inlibrary.uz

Advanced In Silico Methods: Computer-aided drug design (CADD) is becoming increasingly sophisticated, enabling the rapid evaluation of vast virtual libraries of compounds against viral targets. rjraap.com This can significantly streamline the discovery process by prioritizing the most promising candidates for synthesis and biological testing.

The integration of these cutting-edge technologies into the research pipeline for pyrimidine nucleoside analogs will undoubtedly foster the development of more potent, selective, and broad-spectrum antiviral agents to address current and future viral threats. rsc.orginlibrary.uz

Q & A

Q. What is the primary mechanism of action of CVDU against herpesviruses, and how does its selectivity for viral thymidine kinase (TK) enhance its therapeutic potential?

CVDU acts as a thymidine analog, preferentially phosphorylated by herpes simplex virus type 1 (HSV-1) thymidine kinase (TK) over human TK. This selective phosphorylation in virus-infected cells enables its incorporation into viral DNA, leading to chain termination and inhibition of replication. The compound's affinity for HSV-1 TK is attributed to its stereoelectronic properties, particularly the (E)-configured chlorovinyl substituent, which optimizes interactions with the enzyme's active site .

Methodological Insight : To confirm TK-dependent activity, researchers should compare CVDU's efficacy in wild-type HSV-1 versus TK-deficient variants using plaque reduction assays. Structural alignment studies (e.g., X-ray crystallography or molecular modeling) can further elucidate binding interactions .

Q. What are the standard synthetic routes for CVDU, and what are their limitations in scalability?

CVDU is synthesized via palladium-catalyzed coupling of 5-iodo-2'-deoxyuridine with vinyl chloride derivatives, followed by hydrolysis to yield the final product. A key limitation is the reliance on expensive palladium catalysts (e.g., palladium acetate) and chromatographic purification, which are cost-prohibitive for large-scale synthesis. Additionally, intermediates like methyl acrylate pose carcinogenic risks .

Methodological Insight : Researchers exploring alternative routes might consider transition-metal-free coupling methods or immobilized catalysts to reduce costs. Process optimization (e.g., solvent selection, reaction temperature) should be validated using HPLC or NMR to ensure yield and purity .

Q. What safety precautions are critical when handling CVDU in laboratory settings?

CVDU requires standard precautions for mutagenic compounds: use of nitrile gloves, lab coats, and fume hoods. Storage should be in airtight containers at 2–8°C, away from light. Safety data sheets (SDS) for structurally similar compounds (e.g., 5-Formyl-2'-deoxyuridine) recommend avoiding inhalation and skin contact, with emergency protocols for spills involving neutralization and proper disposal .

Methodological Insight : Conduct a risk assessment using SDS analogs (e.g., 5-Ethynyl-2'-deoxyuridine) and validate stability via accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported antiviral activity of CVDU across different HSV-1 strains?

Discrepancies in antiviral efficacy may arise from variations in TK enzyme structure or expression levels. Molecular dynamics simulations can compare TK-CVDU binding affinities across strains, identifying key residues (e.g., ATP-binding pocket mutations) that alter drug sensitivity. Electrostatic potential maps and frontier orbital analysis further explain electronic contributions to activity .

Methodological Insight : Pair computational predictions with in vitro kinase assays using recombinant TK isoforms. Validate findings via site-directed mutagenesis and crystallographic studies .

Q. What strategies improve the metabolic stability of CVDU without compromising its antiviral potency?

Modifications to the sugar moiety (e.g., 2'-fluorination) or chlorovinyl group (e.g., bioisosteric replacement with trifluoromethyl) can enhance resistance to enzymatic degradation. For example, 5-Bromo-2'-fluoro-2'-deoxyuridine shows increased stability while maintaining antiviral activity. Structure-activity relationship (SAR) studies should prioritize substitutions that maintain steric and electronic compatibility with TK .

Methodological Insight : Use deuterium isotope effects or prodrug approaches (e.g., phosphoramidates) to prolong half-life. Validate stability in human plasma assays and in vivo pharmacokinetic models .

Q. How can researchers address conflicting data on CVDU’s cytotoxicity in non-target cells?

Contradictory cytotoxicity reports may stem from differences in cell lines or assay conditions (e.g., serum concentration, exposure time). Standardize testing using TK-deficient human cell lines (e.g., HFF or HEK293) and compare with TK-overexpressing models. Dose-response curves should integrate metrics like IC₅₀ (antiviral) vs. CC₅₀ (cytotoxic) to calculate selectivity indices .

Methodological Insight : Employ high-content screening (HCS) with live-cell imaging to monitor real-time cytotoxicity. Cross-validate with transcriptomic profiling to identify off-target effects .

Q. What experimental protocols ensure reproducibility in CVDU-based antiviral studies?

Detailed documentation of synthesis protocols (e.g., catalyst batch, reaction time) and analytical data (HPLC traces, NMR spectra) is critical. For bioassays, specify cell culture conditions (passage number, media composition), viral titers (PFU/mL), and quantification methods (e.g., qPCR for viral load). Public repositories for raw data (e.g., Figshare) enhance transparency .

Methodological Insight : Adopt the CONSORT-EHEALTH guidelines for reporting, including step-by-step video protocols of key assays and open-access code for data analysis .

Key Research Gaps

  • Stereoelectronic Optimization : The role of chlorine vs. bromine in vinyl substituents on TK affinity remains underexplored.
  • Delivery Systems : Nanoparticle encapsulation could enhance bioavailability but requires toxicity profiling.
  • Resistance Mechanisms : Longitudinal studies on HSV-1 mutants under CVDU pressure are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Chlorovinyl)-2'-deoxyuridine
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Chlorovinyl)-2'-deoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.